molecular formula C19H21NO B14207688 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal CAS No. 824421-60-5

3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal

Cat. No.: B14207688
CAS No.: 824421-60-5
M. Wt: 279.4 g/mol
InChI Key: CVDHGCHMNVPKCJ-UHFFFAOYSA-N
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Description

3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal is an organic compound that features a naphthalene moiety linked to a cyclopentyl group via a methylamino bridge, with a prop-2-enal functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal typically involves multi-step organic reactions. One common approach is the reaction of naphthalene derivatives with cyclopentylamine, followed by the introduction of the prop-2-enal group through an aldehyde functionalization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)propanoic acid.

    Reduction: 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)propan-2-ol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different functional groups.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups linked to various functional moieties.

    Prop-2-enal derivatives: Compounds with the prop-2-enal functional group but different aromatic or aliphatic backbones.

Uniqueness

3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal is unique due to its combination of a naphthalene moiety, a cyclopentyl group, and a prop-2-enal functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

824421-60-5

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3-[1-(naphthalen-1-ylmethylamino)cyclopentyl]prop-2-enal

InChI

InChI=1S/C19H21NO/c21-14-6-13-19(11-3-4-12-19)20-15-17-9-5-8-16-7-1-2-10-18(16)17/h1-2,5-10,13-14,20H,3-4,11-12,15H2

InChI Key

CVDHGCHMNVPKCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=CC=O)NCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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